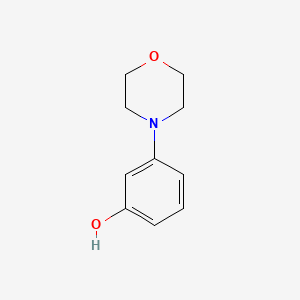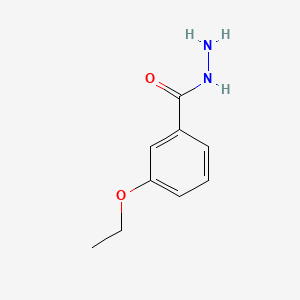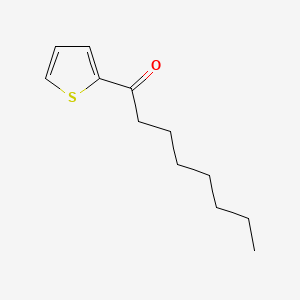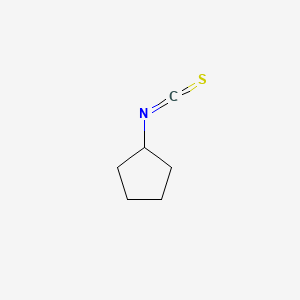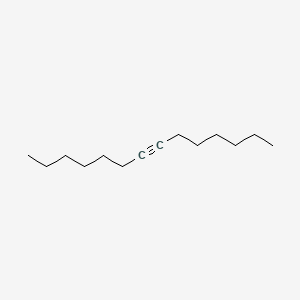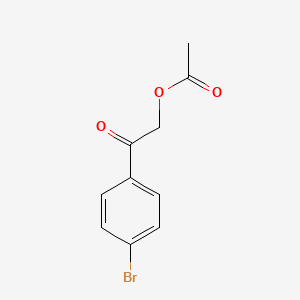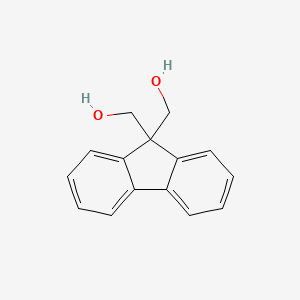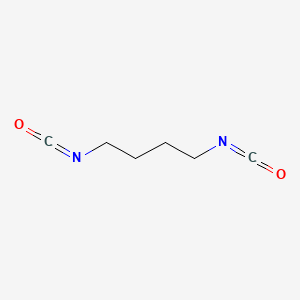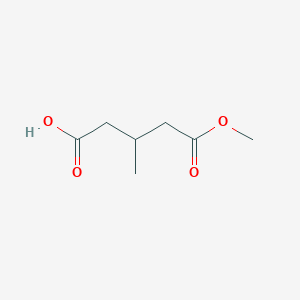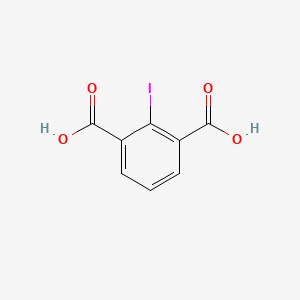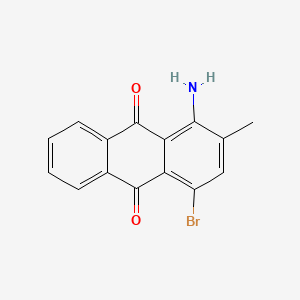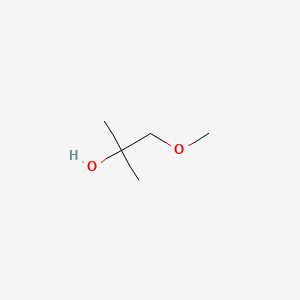
1-甲氧基-2-甲基-2-丙醇
描述
1-Methoxy-2-methyl-2-propanol is an organic compound with the molecular formula C5H12O2. It is a colorless liquid with a mild, pleasant odor. This compound is widely used as a solvent in various industrial applications due to its excellent solvency properties and low toxicity.
科学研究应用
1-Methoxy-2-methyl-2-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a solvent for biological assays and in the preparation of biological samples.
Medicine: It is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: It is employed in the production of paints, coatings, and cleaning agents due to its excellent solvency properties
作用机制
Target of Action
1-Methoxy-2-methyl-2-propanol is primarily used as a solvent in various industrial and commercial applications . It is used as a carrier/solvent in printing/writing inks and paints/coatings . It also finds use as an industrial and commercial paint stripper .
Mode of Action
The mode of action of 1-Methoxy-2-methyl-2-propanol is primarily based on its solvent properties. As a solvent, it dissolves or dilutes other substances without causing a chemical change to the substance or itself .
Pharmacokinetics
As a solvent, it is likely to have high bioavailability due to its ability to dissolve in water .
Result of Action
The result of the action of 1-Methoxy-2-methyl-2-propanol is largely dependent on its use as a solvent. It helps in the application and effectiveness of other substances by improving their solubility and spreadability .
Action Environment
The action of 1-Methoxy-2-methyl-2-propanol can be influenced by various environmental factors. For instance, it is used as an antifreeze in diesel engines , suggesting that its effectiveness can be influenced by temperature. Additionally, its use in industrial and commercial applications suggests that it may be stable under a variety of environmental conditions .
生化分析
Biochemical Properties
1-Methoxy-2-methyl-2-propanol plays a significant role in biochemical reactions due to its solvent properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating their solubility and stability. For instance, it is known to interact with protein kinase C inhibitors, enhancing their solubility and effectiveness . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and van der Waals interactions with biomolecules, thereby stabilizing their structure and function.
Cellular Effects
1-Methoxy-2-methyl-2-propanol has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 1-Methoxy-2-methyl-2-propanol can lead to the activation of inflammatory responses in human respiratory mucosa . This compound can also impact cell function by altering the expression of specific genes involved in metabolic pathways, thereby influencing cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of 1-Methoxy-2-methyl-2-propanol involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to their inhibition or activation. For instance, 1-Methoxy-2-methyl-2-propanol can act as a competitive inhibitor for certain enzymes, thereby modulating their activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methoxy-2-methyl-2-propanol can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its effectiveness . Long-term exposure to 1-Methoxy-2-methyl-2-propanol in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-Methoxy-2-methyl-2-propanol vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, high inhalation exposure to 1-Methoxy-2-methyl-2-propanol in mice has been associated with narcosis and other adverse effects . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound exerts its biochemical effects without causing toxicity.
Metabolic Pathways
1-Methoxy-2-methyl-2-propanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation and reduction reactions, leading to the formation of metabolites that are further processed by the body . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites, thereby impacting cellular function and energy production.
Transport and Distribution
Within cells and tissues, 1-Methoxy-2-methyl-2-propanol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can also affect its activity and function, influencing its overall biochemical effects.
Subcellular Localization
The subcellular localization of 1-Methoxy-2-methyl-2-propanol can impact its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects, contributing to its role in cellular processes and metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-methyl-2-propanol can be synthesized through the reaction of propylene oxide with methanol in the presence of a catalyst such as zinc-magnesium-aluminium (ZnMgAl) catalysts . The reaction typically occurs under mild conditions, making it an efficient and cost-effective method.
Industrial Production Methods: In industrial settings, 1-Methoxy-2-methyl-2-propanol is produced using similar methods but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing by-products.
化学反应分析
Types of Reactions: 1-Methoxy-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) are commonly employed.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Ethers or esters.
相似化合物的比较
- 1-Methoxy-2-propanol
- 2-Methoxyethanol
- 1,2-Dimethoxyethane
- 3-Methoxy-3-methyl-1-butanol
Comparison: 1-Methoxy-2-methyl-2-propanol is unique due to its balanced properties of low toxicity, high solvency, and mild odor. Compared to 1-Methoxy-2-propanol, it has a higher boiling point and better solvency for certain applications. 2-Methoxyethanol, while similar, is more toxic and less preferred in applications requiring low toxicity. 1,2-Dimethoxyethane and 3-Methoxy-3-methyl-1-butanol have different molecular structures, leading to variations in their physical and chemical properties .
属性
IUPAC Name |
1-methoxy-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-5(2,6)4-7-3/h6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUXZWFVAPTPAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189419 | |
| Record name | 2-Propanol, 1-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3587-64-2 | |
| Record name | 1-Methoxy-2-methyl-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3587-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1-methoxy-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003587642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-methoxy-2-methyl-2-propanol in material science?
A1: 1-methoxy-2-methyl-2-propanol is utilized as a ligand in precursor compounds for depositing high dielectric constant (high-k) films. [] These films are crucial in microelectronics. The compound's structure, specifically the presence of the methoxy and methyl groups, enhances the volatility of the precursor compound, making it suitable for deposition techniques like Chemical Vapor Deposition (CVD). []
Q2: How does 1-methoxy-2-methyl-2-propanol impact aquatic ecosystems?
A2: Research suggests that 1-methoxy-2-methyl-2-propanol is a potential allelochemical released by certain aquatic plants like Potamogeton maackianus and P. malaianus. [] These compounds can inhibit the growth of algae like Selenastrum capricornutum and Microcystis aeruginosa in laboratory settings. [] This highlights the potential ecological impact of 1-methoxy-2-methyl-2-propanol as it can influence the balance of aquatic ecosystems.
Q3: Are there analytical methods to identify 1-methoxy-2-methyl-2-propanol in complex mixtures?
A3: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully used to identify and quantify 1-methoxy-2-methyl-2-propanol in exudates from aquatic plants. [] This technique allows for the separation and detection of different compounds based on their mass-to-charge ratio, providing a sensitive method for analyzing complex mixtures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


